2,2,2-trifluoroethyl N-(chlorosulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(chlorosulfonyl)carbamate is a chemical compound with the molecular formula C3H3ClF3NO4S.
Vorbereitungsmethoden
The synthesis of 2,2,2-trifluoroethyl N-(chlorosulfonyl)carbamate involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanol with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2,2,2-Trifluoroethyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding carbamic acid derivatives.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl N-(chlorosulfonyl)carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(chlorosulfonyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl N-(chlorosulfonyl)carbamate can be compared with other similar compounds such as:
2,2,2-Trifluoroethyl N-(sulfonyl)carbamate: Similar structure but lacks the chlorine atom.
2,2,2-Trifluoroethyl N-(chlorosulfonyl)urea: Contains a urea group instead of a carbamate group.
2,2,2-Trifluoroethyl N-(chlorosulfonyl)thiocarbamate: Contains a sulfur atom in place of the oxygen atom in the carbamate group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C3H3ClF3NO4S |
---|---|
Molekulargewicht |
241.57 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C3H3ClF3NO4S/c4-13(10,11)8-2(9)12-1-3(5,6)7/h1H2,(H,8,9) |
InChI-Schlüssel |
JWZUIKHOHFWPHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)OC(=O)NS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.